molecular formula C14H21N3O3 B11823441 O-p-nitrobenzyl-N,N-diisopropyl-isourea

O-p-nitrobenzyl-N,N-diisopropyl-isourea

Cat. No.: B11823441
M. Wt: 279.33 g/mol
InChI Key: DCXFBDKRRYVBAA-UHFFFAOYSA-N
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Description

O-p-nitrobenzyl-N,N-diisopropyl-isourea is a chemical compound known for its strong chromophoric properties. It is commonly used as a derivatizing reagent in high-performance liquid chromatography (HPLC) for the analysis of organic acids. The compound reacts with free carboxylic acids to form p-nitrobenzyl esters, which enhances sensitivity and selectivity in analytical procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-p-nitrobenzyl-N,N-diisopropyl-isourea typically involves the reaction of N,N-diisopropylcarbodiimide with p-nitrobenzyl alcohol. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to maintain consistency and efficiency. The compound is often produced in bulk and stored under inert conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

O-p-nitrobenzyl-N,N-diisopropyl-isourea primarily undergoes substitution reactions. It reacts with free carboxylic acids to form p-nitrobenzyl esters. This reaction is facilitated by the presence of a strong base, such as triethylamine, which deprotonates the carboxylic acid, making it more nucleophilic .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with carboxylic acids is the corresponding p-nitrobenzyl ester. This product is highly stable and can be easily analyzed using HPLC .

Scientific Research Applications

O-p-nitrobenzyl-N,N-diisopropyl-isourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-p-nitrobenzyl-N,N-diisopropyl-isourea involves the formation of a p-nitrobenzyl ester through a nucleophilic substitution reaction. The compound reacts with free carboxylic acids, facilitated by a base, to form a stable ester. This reaction enhances the chromophoric properties of the carboxylic acid, making it more detectable in analytical procedures .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diisopropyl-2-(4-nitrobenzyl)isourea
  • O-(4-Nitrobenzyl)-N,N-diisopropylisourea
  • 4-Nitrobenzyl N,N’-diisopropylcarbamimidate

Uniqueness

O-p-nitrobenzyl-N,N-diisopropyl-isourea stands out due to its strong chromophoric properties and high reactivity with carboxylic acids. This makes it particularly useful in HPLC applications where sensitivity and selectivity are crucial .

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

(4-nitrophenyl)methyl N,N-di(propan-2-yl)carbamimidate

InChI

InChI=1S/C14H21N3O3/c1-10(2)16(11(3)4)14(15)20-9-12-5-7-13(8-6-12)17(18)19/h5-8,10-11,15H,9H2,1-4H3

InChI Key

DCXFBDKRRYVBAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=N)OCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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